2,6-Dimethyl-4-hydrazinoquinoline hydrochloride
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Overview
Description
Chemical Reactions Analysis
2,6-Dimethyl-4-hydrazinoquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethyl-4-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce hydrazino groups into aromatic compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biochemical effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2,6-Dimethyl-4-hydrazinoquinoline hydrochloride can be compared with other hydrazinoquinoline derivatives, such as:
- 2,4-Dimethyl-6-hydrazinoquinoline
- 2,6-Dimethyl-3-hydrazinoquinoline
- 2,6-Dimethyl-5-hydrazinoquinoline
These compounds share similar structural features but differ in the position of the hydrazino group. The unique positioning of the hydrazino group in this compound gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-10-9(5-7)11(14-12)6-8(2)13-10;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
RNUZWWWRTRLRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl |
Origin of Product |
United States |
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